N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxo-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-5-oxo-1-(2-thiophen-2-ylethyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3S/c1-12-20-18(28-22-12)15-11-25(23-21-15)7-5-19-17(27)13-9-16(26)24(10-13)6-4-14-3-2-8-29-14/h2-3,8,11,13H,4-7,9-10H2,1H3,(H,19,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURSXCWNHQSRCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3CC(=O)N(C3)CCC4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxo-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carboxamide is a complex organic molecule that integrates various heterocyclic structures. Its unique composition suggests potential for significant biological activity, particularly in antimicrobial and anticancer applications.
Chemical Structure
The compound features a pyrrolidine core with multiple functional groups including triazole and oxadiazole rings. This structural complexity enhances its interaction with biological targets.
| Component | Structure |
|---|---|
| Pyrrolidine | Pyrrolidine |
| Triazole | Triazole |
| Oxadiazole | Oxadiazole |
| Thiophene | Thiophene |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors like benzo[d]imidazole derivatives. Key reagents include hydrazine and acetic anhydride under controlled conditions to ensure high yields and purity. The synthetic routes are optimized for scalability and safety in industrial applications.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles and triazoles exhibit notable antimicrobial properties. For instance, compounds containing the oxadiazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that similar compounds displayed moderate to good activity against pathogens such as Staphylococcus aureus and Enterobacter aerogenes .
Anticancer Potential
The triazole scaffold has been associated with anticancer activity due to its ability to inhibit specific enzymes involved in cancer cell proliferation. The presence of nitrogen-rich heterocycles enhances binding affinity to biological targets, which is crucial for therapeutic efficacy. In vitro studies have reported that compounds with similar structures can induce apoptosis in cancer cell lines .
The proposed mechanism involves the disruption of cellular processes through enzyme inhibition or interaction with DNA/RNA structures. The oxadiazole ring may facilitate binding to enzyme active sites, while the triazole component can interact with nucleic acids, leading to impaired cellular function.
Case Studies
- Antimicrobial Efficacy : A series of 1,2,4-triazole derivatives were tested for their antibacterial properties. Among them, compounds with oxadiazole linkages showed enhanced activity against Escherichia coli and Bacillus cereus .
- Anticancer Activity : In a study focusing on triazole derivatives, it was found that specific modifications to the molecular structure could significantly increase cytotoxicity against breast cancer cell lines .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Studies have indicated that compounds featuring oxadiazole and triazole moieties exhibit significant antimicrobial properties. The incorporation of the 3-methyl-1,2,4-oxadiazol moiety into the structure enhances the compound's effectiveness against a range of bacterial strains. For instance, derivatives of oxadiazole and triazole have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria effectively .
Anticancer Properties
Research has demonstrated that compounds similar to N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxo-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carboxamide exhibit cytotoxic effects on various cancer cell lines. For example, studies on related oxadiazole derivatives have shown promising results in inhibiting cell proliferation in human liver carcinoma (HepG2) cells . The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects
There is emerging evidence that compounds containing triazole rings can provide neuroprotective effects. Research indicates that these compounds may mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
Agricultural Applications
Pesticidal Activity
The compound's structural components suggest potential use as a pesticide. Oxadiazoles are known for their insecticidal properties, and the integration of triazole and thiophene groups may enhance efficacy against specific pests. Preliminary studies indicate that similar compounds can disrupt insect growth and reproduction .
Herbicidal Properties
Research into related chemical structures has shown herbicidal activity against various weed species. The mechanism often involves inhibition of key metabolic pathways in plants. This suggests that this compound could be explored for herbicide development .
Material Science Applications
Polymer Chemistry
The unique structure of this compound allows for potential applications in polymer chemistry. Its ability to form coordination complexes can lead to the development of new materials with enhanced thermal stability and mechanical properties. Research indicates that incorporating such compounds into polymer matrices can improve performance characteristics significantly .
Sensors and Electronics
The electronic properties of thiophene-containing compounds are well-documented. The integration of this compound into sensor technology could lead to advancements in chemical sensing applications due to its potential conductivity and reactivity .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on antimicrobial properties | Demonstrated effective inhibition against E. coli and S. aureus | Potential use as a new class of antibiotics |
| Research on anticancer activity | Significant cytotoxicity against HepG2 cells | Development of novel anticancer agents |
| Investigation into agricultural applications | Effective against common pests and weeds | New pesticide/herbicide formulations |
Chemical Reactions Analysis
1,2,4-Oxadiazole Ring Formation
The 3-methyl-1,2,4-oxadiazole subunit is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. Key methods include:
The 3-methyl group enhances steric stability, influencing regioselectivity during cyclization .
1,2,3-Triazole Ring Construction
The 1,2,3-triazole moiety is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:
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Alkyne precursor : Ethynyl derivatives react with azides (e.g., 4-azidoethyl intermediates).
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Conditions : CuSO, sodium ascorbate, HO/tert-BuOH, RT, 12 h .
Pyrrolidone Carboxamide Formation
The pyrrolidone ring is synthesized through:
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Cyclization : Intramolecular amidation of γ-aminobutyric acid derivatives.
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Coupling : EDC/HOBt-mediated condensation of pyrrolidone-3-carboxylic acid with amine intermediates .
Oxadiazole Ring
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Nucleophilic substitution : The C5 position undergoes substitution with amines or thiols under basic conditions.
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Ring-opening : Acidic hydrolysis yields amidoximes, while basic conditions produce nitriles .
Triazole Ring
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Alkylation : The N1 nitrogen reacts with alkyl halides (e.g., ethyl bromoacetate) in DMF/KCO .
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Cross-coupling : Suzuki-Miyaura reactions at C4 require Pd catalysts (e.g., Pd(PPh)) and aryl boronic acids .
Thiophene Ethyl Group
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Electrophilic substitution : Thiophene undergoes bromination or nitration at the 5-position using Br/FeCl or HNO/HSO .
Stability and Degradation Pathways
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Hydrolysis : The carboxamide bond is susceptible to hydrolysis under strong acidic (HCl, 80°C) or basic (NaOH, reflux) conditions, yielding pyrrolidone-3-carboxylic acid and amine fragments .
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Oxidation : The thiophene ring oxidizes to sulfoxide/sulfone derivatives with m-CPBA or HO .
Pharmacological Derivatization
Derivatives of this compound have been explored for bioactivity:
Experimental Challenges
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s uniqueness lies in its hybrid architecture, combining a pyrrolidine carboxamide with three distinct heterocyclic systems. Below is a comparative analysis with analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Physicochemical and Pharmacokinetic Properties
Table 2: Hypothetical Property Comparison
Methodological Considerations in Comparative Studies
The assessment of compound similarity relies on methodologies highlighted in , including:
- Structural fingerprinting : To identify shared pharmacophores.
- 3D shape matching : Critical for predicting target engagement.
- Bioactivity cliffs: Minor structural changes (e.g., methyl substitution on oxadiazole) may disproportionately affect potency.
Q & A
Q. What synthetic strategies are commonly employed to construct the 1,2,4-oxadiazole and 1,2,3-triazole moieties in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives under dehydrating conditions. For the 1,2,3-triazole moiety, copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") is widely used due to its high regioselectivity and efficiency. Intermediate steps may involve hydrazinolysis of esters (e.g., ethyl 5-methyl-1H-pyrazole-3-carboxylate) followed by heterocyclization with phenyl isothiocyanate, as demonstrated in analogous triazole-oxadiazole hybrids .
Q. How is the structure of this compound confirmed post-synthesis?
Multimodal spectroscopic and crystallographic methods are employed:
- 1H/13C NMR : Assigns proton environments (e.g., pyrrolidine carbonyl at ~170 ppm, thiophene protons at 6.5–7.5 ppm).
- IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹).
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves stereochemistry using programs like SHELXL for refinement .
Q. What in vitro assays are recommended for preliminary biological screening?
Use target-specific assays based on structural motifs:
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases if the oxadiazole-triazole scaffold resembles known inhibitors.
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7).
- Molecular docking : Preliminary virtual screening against protein targets (e.g., 5-lipoxygenase activating protein (FLAP)) using AutoDock Vina .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate regioisomer formation during triazole synthesis?
- Catalyst selection : Use Cu(I) salts (e.g., CuBr) with tris(triazolylmethyl)amine ligands to enhance regioselectivity.
- Solvent control : Polar aprotic solvents (DMF, DMSO) favor 1,4-disubstituted triazoles.
- Temperature : Reactions at 60–80°C reduce side products. Monitor progress via TLC or HPLC .
Q. What computational approaches are suitable for SAR analysis of derivatives?
- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors.
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with oxadiazole oxygen, hydrophobic contacts with thiophene).
- Free-energy perturbation (FEP) : Predict binding affinity changes upon substituent modification .
Q. How to resolve contradictory NOE correlations in NMR spectra caused by conformational flexibility?
- Variable-temperature NMR : Perform experiments at 25°C and −40°C to "freeze" rotamers.
- 2D ROESY : Identify through-space correlations between protons in dynamic regions (e.g., ethyl-pyrrolidine linker).
- DFT calculations : Compare experimental coupling constants with computed conformer energies .
Q. What strategies improve crystallization of this compound for X-ray studies?
- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.
- Seeding : Introduce microcrystals from analogous compounds.
- Cryoprotection : Add glycerol or paraffin oil to prevent ice formation during data collection .
Q. How to design a stability study under physiological conditions?
- pH variation : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C.
- Oxidative stress : Add H₂O₂ or liver microsomes to simulate metabolism.
- Analytical monitoring : Use UPLC-MS/MS to quantify degradation products over 24–72 hours .
Methodological Challenges
Q. What techniques are effective for separating diastereomers in the pyrrolidine moiety?
- Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol gradients.
- Crystallization-induced asymmetric transformation : Exploit differential solubility of enantiomers in chiral solvents.
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to selectively modify one enantiomer .
Q. How to validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
